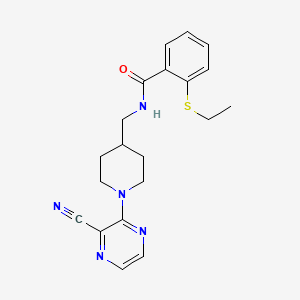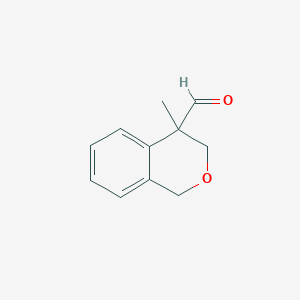
4-methyl-3,4-dihydro-1H-2-benzopyran-4-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3,4-dihydro-1H-2-benzopyran-4-carboxaldehyde is an organic compound with the molecular formula C11H12O2. It belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Mecanismo De Acción
Mode of Action
It is known that the compound belongs to the class of benzopyran-4-ones, which have been reported to exhibit cytotoxic activity against multi-drug resistant cancer cell lines .
Biochemical Pathways
The specific biochemical pathways affected by 4-methyl-3,4-dihydro-1H-2-benzopyran-4-carboxaldehyde are currently unknown
Result of Action
Benzopyran-4-one derivatives have been reported to exhibit antiproliferative activity against cancer cell lines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-3,4-dihydro-1H-2-benzopyran-4-carboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 4-methylphenol and ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as amines and alcohols are used under various conditions.
Major Products:
Oxidation: 4-Methyl-3,4-dihydro-1H-2-benzopyran-4-carboxylic acid.
Reduction: 4-Methyl-3,4-dihydro-1H-2-benzopyran-4-methanol.
Substitution: Various substituted benzopyran derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Methyl-3,4-dihydro-1H-2-benzopyran-4-carboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
- 4-Methyl-3,4-dihydro-1H-2-benzopyran-4-carboxylic acid
- 4-Methyl-3,4-dihydro-1H-2-benzopyran-4-methanol
- 3,4-Dihydro-2H-1-benzopyran-4-carboxaldehyde
Uniqueness: 4-Methyl-3,4-dihydro-1H-2-benzopyran-4-carboxaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
IUPAC Name |
4-methyl-1,3-dihydroisochromene-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-11(7-12)8-13-6-9-4-2-3-5-10(9)11/h2-5,7H,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFZLOMPJQUAAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC2=CC=CC=C21)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

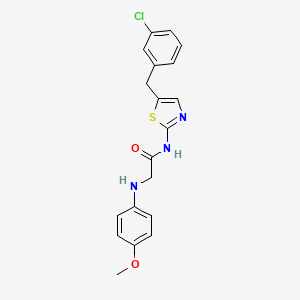
![2-chloro-N-[2-methyl-5-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B2744575.png)

amine](/img/structure/B2744577.png)
![4-(3-bromobenzoyl)-7-chloro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2744578.png)
![N-(2-chloro-4-methylphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2744579.png)
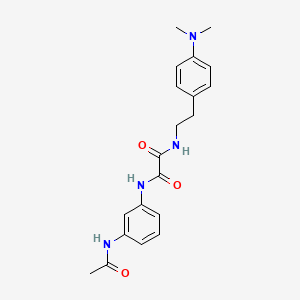
![6-Cyclopropyl-2-[1-(2,5-dimethoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2744583.png)
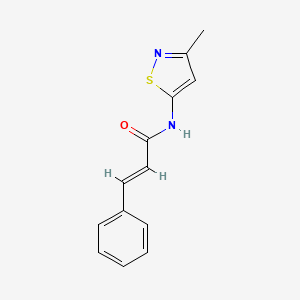
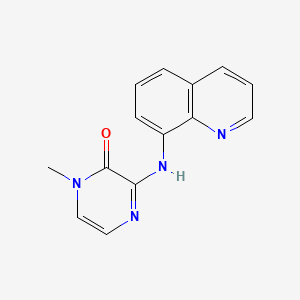

![N'-(2H-1,3-benzodioxol-5-yl)-N-({[2,3'-bifuran]-5-yl}methyl)ethanediamide](/img/structure/B2744588.png)
